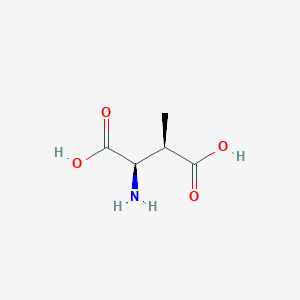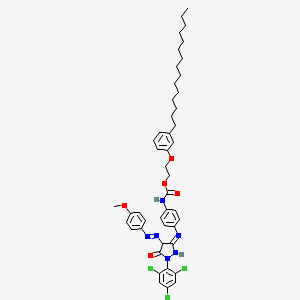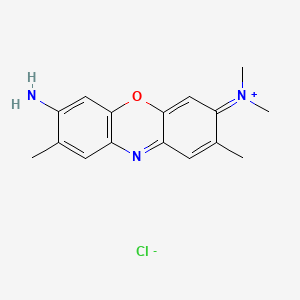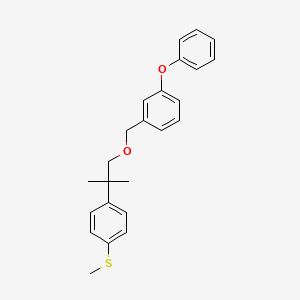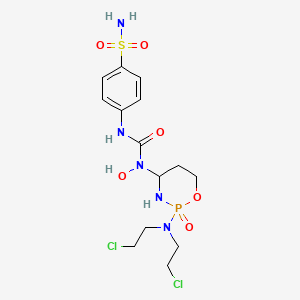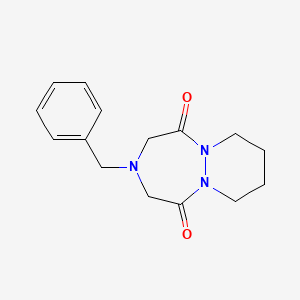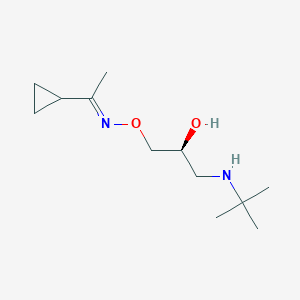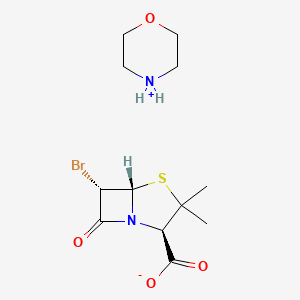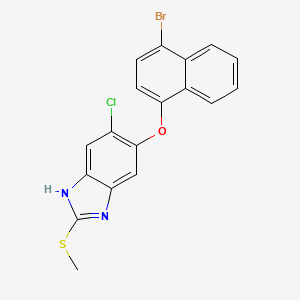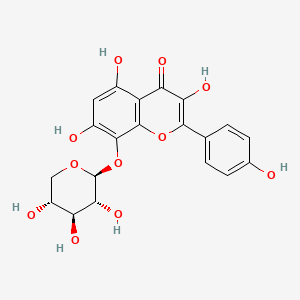![molecular formula C40H75NO9 B12735635 (2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)
(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Soya-cerebroside II is a glucosylceramide isolated from soybeans. It is a type of sphingolipid, which are essential components of cell membranes and play crucial roles in cellular processes. The basic structure of soya-cerebroside II includes (2R)-hydroxy fatty acids, which are identical to those found in neural glucosylceramides .
準備方法
Synthetic Routes and Reaction Conditions: Soya-cerebroside II can be synthesized through a series of chemical reactions involving glucosylation and ceramide formation. The synthesis involves the use of specific reagents and catalysts to achieve the desired stereochemistry and functional groups. The reaction conditions typically include controlled temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods: Industrial production of soya-cerebroside II involves the extraction of glucosylceramides from soybeans. The process includes solvent extraction, purification, and crystallization to obtain the pure compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions: Soya-cerebroside II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of soya-cerebroside II, which have different biological activities and properties .
科学的研究の応用
Soya-cerebroside II has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of glucosylceramides.
Biology: It is used to investigate the role of sphingolipids in cellular processes such as cell signaling and membrane structure.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders due to its ability to modulate cellular functions.
Industry: It is used in the development of cosmetics and skincare products due to its moisturizing and protective properties
作用機序
Soya-cerebroside II exerts its effects through several mechanisms:
Calcium Binding: It acts as a calcium ionophore, binding and transporting calcium ions across cell membranes.
Signal Transduction: It modulates various signaling pathways, including the PI3K/Akt and Raf/MEK pathways, which are involved in cell proliferation and survival.
Anti-inflammatory Effects: It inhibits the expression of pro-inflammatory cytokines and chemokines, reducing inflammation and preventing tissue damage.
類似化合物との比較
Soya-cerebroside II is structurally similar to other glucosylceramides, such as:
Soya-cerebroside I: Another glucosylceramide isolated from soybeans, with similar biological activities.
Neural Glucosylceramide: Found in neural tissues, with similar calcium-binding and signaling properties.
Uniqueness: Soya-cerebroside II is unique due to its specific stereochemistry and its ability to modulate calcium homeostasis and signaling pathways, making it a valuable compound for research and therapeutic applications .
特性
分子式 |
C40H75NO9 |
|---|---|
分子量 |
714.0 g/mol |
IUPAC名 |
(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide |
InChI |
InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19-,28-26+/t32?,33-,34-,35-,36-,37+,38-,40+/m1/s1 |
InChIキー |
HOMYIYLRRDTKAA-RZGXGQPASA-N |
異性体SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C\CCCCCCCCC)O)O |
正規SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



